2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide
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Overview
Description
2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide is a complex organic compound with a unique structure that includes a quinazoline ring, a fluorophenyl group, and an isopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide typically involves multiple steps, starting with the preparation of the quinazoline core. The process may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the Sulfanyl Group: This can be done using thiol reagents under mild conditions.
Formation of the Isopropylacetamide Moiety: This step typically involves the reaction of the intermediate with isopropylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the sulfanyl group.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity, while the sulfanyl and isopropylacetamide moieties contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- **2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-phenylacetamide
- **2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-(3-methylphenyl)acetamide
Uniqueness
2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22FN3OS |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[6-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C21H22FN3OS/c1-4-14-5-10-18-17(11-14)21(27-12-19(26)23-13(2)3)25-20(24-18)15-6-8-16(22)9-7-15/h5-11,13H,4,12H2,1-3H3,(H,23,26) |
InChI Key |
IDVWNMCGMBXEKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NC(C)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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